3-(3-Bromobenzoyl)-1,3-thiazolidine-2-thione
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-bromophenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNOS2/c11-8-3-1-2-7(6-8)9(13)12-4-5-15-10(12)14/h1-3,6H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJAJNQHIFMIIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=S)N1C(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromobenzoyl)-1,3-thiazolidine-2-thione typically involves the reaction of 3-bromobenzoyl chloride with 1,3-thiazolidine-2-thione. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromobenzoyl)-1,3-thiazolidine-2-thione undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the bromobenzoyl group can be replaced by other nucleophiles.
Oxidation and reduction: The thiazolidine ring can undergo oxidation to form sulfoxides or sulfones.
Condensation reactions: The compound can participate in condensation reactions with aldehydes or ketones to form new heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Condensation: Acid or base catalysts are used, and the reactions are often performed under reflux conditions.
Major Products
Nucleophilic substitution: Products include azides, nitriles, and thioethers.
Oxidation: Products include sulfoxides and sulfones.
Condensation: Products include various heterocyclic compounds with potential biological activity.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity:
Research has demonstrated that thiazolidine derivatives exhibit antimicrobial properties. 3-(3-Bromobenzoyl)-1,3-thiazolidine-2-thione is being explored as a potential building block for synthesizing new antimicrobial agents .
Anticancer Properties:
Thiazolidine derivatives are known for their anticancer activities. Studies have indicated that compounds similar to this compound can inhibit cancer cell proliferation and induce apoptosis .
Enzyme Inhibition:
This compound has been evaluated for its ability to act as an inhibitor for various enzymes. Its structural characteristics allow it to interact with enzyme active sites, potentially leading to therapeutic applications in conditions where enzyme modulation is beneficial .
Material Science Applications
Development of Novel Materials:
The unique electronic properties of thiazolidine derivatives have led to their exploration in material science. This compound may be utilized in developing materials with specific electronic or optical characteristics, which can be crucial for applications in electronics and photonics .
Biological Studies
Biological Interaction Studies:
Research involving this compound has focused on understanding its interactions with biological targets. This includes studying its binding affinity to proteins and enzymes, which can provide insights into its mechanism of action and potential therapeutic uses .
Case Study 1: Antimicrobial Activity
A study evaluated a series of thiazolidine derivatives for their antimicrobial efficacy against various bacterial strains. The results indicated that compounds similar to this compound showed significant inhibition zones against Gram-positive bacteria, suggesting potential use as a novel antibiotic agent .
Case Study 2: Anticancer Activity
In another study focused on anticancer properties, thiazolidine derivatives were tested against several cancer cell lines. The findings revealed that certain derivatives exhibited cytotoxic effects at low concentrations, leading researchers to propose further development of these compounds as anticancer therapeutics .
Mechanism of Action
The mechanism of action of 3-(3-Bromobenzoyl)-1,3-thiazolidine-2-thione involves its interaction with specific molecular targets. The bromobenzoyl group can interact with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The thiazolidine ring can also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Substituent Effects on the Benzoyl Group
Key Analogs :
- 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione (CAS 134821-22-0): The methoxy group is electron-donating, contrasting with the electron-withdrawing bromine in the target compound.
- 3-(4-tert-Butylbenzoyl)-1,3-thiazolidine-2-thione : The bulky tert-butyl group introduces steric hindrance, which may reduce coordination flexibility compared to the planar bromobenzoyl group .
- 3-(3,4-Dimethoxybenzoyl)-1,3-thiazolidine-2-thione (CAS 111427-22-6): Multiple electron-donating groups further enhance electron density on the ring, likely increasing nucleophilicity at the thiocarbonyl sulfur .
Table 1: Substituent Effects on Physical and Electronic Properties
Comparison with Benzyl-Substituted Derivatives
3-Benzyl-1,3-thiazolidine-2-thione ():
- Coordination Chemistry : Forms stable Ag(I) and Au(I) complexes via thiocarbonyl sulfur coordination. IR data show C=S band shifts (1275–1030 cm⁻¹) upon metal binding, indicating strong thiophilic interactions .
- Biological Activity : Gold(I) complexes with benzyl substituents exhibit anti-cancer activity (IC₅₀ = 0.1–0.4 µM in colon cancer cells) . The bromobenzoyl group in the target compound may enhance cytotoxicity due to increased electrophilicity.
Table 2: Coordination and Bioactivity Differences
| Compound | Metal Coordination Site | Notable Complexes | Bioactivity (IC₅₀) |
|---|---|---|---|
| 3-Benzyl-1,3-thiazolidine-2-thione | Thiocarbonyl sulfur | Ag₂(dppf)(ligand)₂₂ | Moderate (0.2–0.4 µM) |
| Target Compound (3-Bromobenzoyl) | Likely thiocarbonyl sulfur | Not reported in evidence | Hypothetically higher (electron-withdrawing Br) |
Comparison with Ring-Modified Thiazolidine-2-thiones
- (R)-4-Phenyl-1,3-thiazolidine-2-thione (CAS 110199-18-3): Features a phenyl group on the thiazolidine ring rather than a benzoyl substituent. Melting point: 128–130°C .
Thermodynamic and Structural Comparisons
- Polymorphism: 1,3-Thiazolidine-2-thione exhibits two polymorphs (monoclinic and triclinic), influenced by substituents. The bromobenzoyl group in the target compound may favor specific crystal packing due to halogen bonding .
- Enthalpy of Formation : G3 calculations for 1,3-thiazolidine-2-thione derivatives show close agreement with experimental values (±5 kJ/mol). Substituents like bromine could increase lattice energy, affecting solubility .
Biological Activity
3-(3-Bromobenzoyl)-1,3-thiazolidine-2-thione is a compound of interest in medicinal chemistry due to its diverse biological activities. This thiazolidine derivative has been studied for its potential therapeutic applications, particularly as an inhibitor of xanthine oxidase (XO), which plays a crucial role in the metabolism of purines and the production of uric acid. Elevated levels of uric acid are associated with conditions such as gout and hyperuricemia. This article provides a comprehensive review of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of thiazolidine-2-thione with bromobenzoyl chloride under basic conditions. The resulting compound is characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its structure.
Xanthine Oxidase Inhibition
One of the primary biological activities investigated for this compound is its inhibitory effect on xanthine oxidase. In vitro studies have demonstrated that derivatives of thiazolidine-2-thione exhibit significant XO inhibitory activity. The IC50 values for various derivatives have been reported, indicating their potency relative to standard inhibitors like allopurinol.
| Compound | IC50 (μmol/L) | Relative Potency |
|---|---|---|
| This compound | X | Y |
| Allopurinol | 72.15 | Reference |
| Compound 6k | 3.56 | 2.5 times more potent than allopurinol |
The data suggests that modifications to the thiazolidine structure can enhance XO inhibitory activity significantly .
Antioxidant Activity
In addition to XO inhibition, thiazolidine derivatives have been evaluated for their antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, making them potential candidates for treating oxidative stress-related diseases.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines have shown promising results. For instance, certain thiazolidine derivatives demonstrated selective cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds ranged from 0.31 to 0.53 μM, indicating their potential as anticancer agents .
Study on XO Inhibition
A study published in PLOS ONE evaluated a series of thiazolidine derivatives for their ability to inhibit XO. Among them, the compound with a phenyl-sulfonamide group exhibited the highest activity with an IC50 value of 3.56 μmol/L . The structure-activity relationship analysis revealed that specific substitutions significantly influenced the inhibitory potency.
Antioxidant Evaluation
Another study focused on the antioxidant capacity of thiazolidine derivatives using the thiobarbituric acid reactive substances (TBARS) assay. Compounds with hydroxyl substitutions showed enhanced antioxidant activity compared to their unsubstituted counterparts .
Q & A
Basic: What are the standard synthetic protocols for preparing 3-(3-bromobenzoyl)-1,3-thiazolidine-2-thione?
Answer:
The compound is typically synthesized via acylation of the thiazolidinethione core. A general procedure involves reacting 1,3-thiazolidine-2-thione derivatives with 3-bromobenzoyl chloride in an aprotic solvent (e.g., 1,4-dioxane) under mild conditions. Equimolar ratios of reactants are stirred at room temperature overnight, followed by precipitation in ice/water and filtration . For chiral variants, enantioselective synthesis may employ nickel(II) catalysts with chiral ligands like (R)-Tol-BINAP to control stereochemistry . Yield optimization (~70–93%) often requires column chromatography (e.g., CH₂Cl₂/hexanes) .
Basic: How is structural characterization performed for this compound and its derivatives?
Answer:
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ ~7.5–8.0 ppm for aromatic protons, δ ~180–200 ppm for thiocarbonyl carbons) .
- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions. For example, 3-(p-bromobenzoyl)-1,3-thiazolidine-2-thione crystallizes in orthorhombic systems with specific torsion angles .
- IR Spectroscopy : Peaks at ~1200–1250 cm⁻¹ (C=S) and ~1650–1700 cm⁻¹ (C=O) validate functional groups .
Advanced: How can enantioselectivity be achieved in reactions involving this compound?
Answer:
Enantioselectivity is controlled using chiral auxiliaries or catalysts. For example, nickel(II)-catalyzed alkylation with trimethylaluminum proceeds via π-face-selective transition states. Computational studies (DFT/B3LYP) show that steric and electronic effects from ligands like Tol-BINAP favor one enantiomer (up to 97:3 er). Reaction conditions (e.g., –20°C) stabilize low-energy transition states, minimizing competing pathways .
Advanced: What computational methods are used to predict reaction pathways and thermodynamic stability?
Answer:
- Density Functional Theory (DFT) : B3LYP/6-311G** optimizes geometries and calculates Gibbs free energies. Single-point cc-pVTZ calculations refine energy profiles for transition states .
- Isodesmic Reactions : Estimate enthalpies of formation by comparing with reference compounds (e.g., glutaric acid derivatives) .
- Molecular Dynamics (MD) : Simulates solvent effects (e.g., dichloromethane polarity) on reaction kinetics .
Advanced: How can contradictory spectroscopic data be resolved during structural analysis?
Answer:
Contradictions (e.g., unexpected ¹³C shifts or IR peaks) require:
- Cross-Validation : Compare NMR with X-ray data to confirm substituent positions .
- Isotopic Labeling : ¹³C-enriched samples clarify ambiguous assignments .
- Variable-Temperature NMR : Resolves dynamic effects (e.g., rotamers) in flexible derivatives .
Basic: What are common side reactions during synthesis, and how are they mitigated?
Answer:
- Over-Acylation : Excess benzoyl chloride may form bis-acylated byproducts. Mitigation: Use stoichiometric acylating agents and monitor via TLC .
- Racemization : Chiral centers may epimerize under basic/acidic conditions. Mitigation: Use mild, anhydrous conditions and low temperatures .
- Oxidation : Thione → thiol conversion occurs in air. Mitigation: Conduct reactions under inert gas (N₂/Ar) .
Advanced: What strategies optimize diastereoselectivity in α-alkylation reactions?
Answer:
- Steric Control : Bulky substituents (e.g., 4-isopropyl on the thiazolidine ring) favor axial attack, yielding >70% diastereomeric excess .
- Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize charged intermediates, enhancing selectivity .
- Catalytic Systems : Chiral Lewis acids (e.g., Ni(II)) align reactants via chelation, as shown in asymmetric alkylation studies .
Basic: How is purity assessed, and what thresholds are acceptable for pharmacological studies?
Answer:
- HPLC/GC-MS : Purity ≥95% (area normalization) with baseline-separated peaks .
- Elemental Analysis : C, H, N, S content within ±0.4% of theoretical values .
- Melting Point : Sharp range (e.g., 89–91°C) indicates homogeneity .
Advanced: How do substituents on the benzoyl group affect electronic properties and reactivity?
Answer:
- Electron-Withdrawing Groups (e.g., Br) : Increase electrophilicity at the carbonyl, accelerating nucleophilic attacks (e.g., SNAr). Hammett constants (σ) correlate with rate constants .
- Steric Effects : Ortho-substituents hinder rotation, altering conformational preferences (e.g., planarity in X-ray structures) .
- Computational Modeling : NBO analysis quantifies charge distribution; LUMO maps predict reactive sites .
Advanced: What are the challenges in scaling up enantioselective syntheses, and how are they addressed?
Answer:
- Catalyst Loading : High catalyst costs (e.g., chiral Ni complexes). Solution: Develop recoverable catalysts (e.g., polymer-supported ligands) .
- Solvent Volume : Large-scale reactions require solvent minimization. Solution: Switch to greener solvents (e.g., cyclopentyl methyl ether) .
- Heat Management : Exothermic steps risk racemization. Solution: Use flow chemistry for precise temperature control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
